6-Methoxy-4-methylnicotinaldehyde

概要

説明

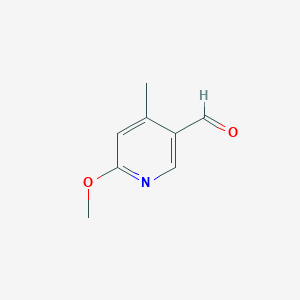

6-Methoxy-4-methylnicotinaldehyde is a heterocyclic aromatic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . This compound is characterized by the presence of a methoxy group at the 6th position and a methyl group at the 4th position on the nicotinaldehyde ring.

準備方法

Synthetic Routes and Reaction Conditions

One common synthetic route for 6-Methoxy-4-methylnicotinaldehyde involves the reaction of 5-bromo-2-methoxy-4-methylpyridine with butyllithium (BuLi) in dry tetrahydrofuran (THF) under an inert atmosphere at -75°C. The reaction mixture is then stirred at -75°C for 1 hour before the addition of anhydrous dimethylformamide (DMF). The mixture is then warmed to room temperature and stirred for 12 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

化学反応の分析

Types of Reactions

6-Methoxy-4-methylnicotinaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

Oxidation: 6-Methoxy-4-methylnicotinic acid.

Reduction: 6-Methoxy-4-methylnicotinalcohol.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

6-Methoxy-4-methylnicotinaldehyde has been explored in various research contexts due to its interesting chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biochemical and pharmacological properties.

Medicine: Investigated for its potential as an inhibitor of biological processes.

Industry: Utilized in the development of fluorescent probes for biomedical analysis.

作用機序

The mechanism of action of 6-Methoxy-4-methylnicotinaldehyde varies depending on its specific derivatives and targets. For instance, some derivatives exhibit strong fluorescence in a wide pH range, making them useful for biomedical analysis. The molecular targets and pathways involved are specific to the derivative and its application.

類似化合物との比較

Similar Compounds

- 6-Methoxy-4-quinolone

- 5-Methoxyindole-3-acetic acid

- 6-Methoxy-4-methylpyridine

Uniqueness

6-Methoxy-4-methylnicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde ring, which imparts distinct chemical properties and reactivity.

生物活性

6-Methoxy-4-methylnicotinaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and research findings.

This compound has the chemical formula CHNO and a molecular weight of 165.16 g/mol. Its structure features a methoxy group and a methyl group on the pyridine ring, which are crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. This compound is known to influence several biochemical pathways, particularly those related to oxidative stress and inflammation.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of nicotinamidases, enzymes critical for nicotinamide metabolism. This inhibition can affect NAD homeostasis, thus influencing cellular energy metabolism and apoptosis pathways .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has shown cytotoxic effects against various cancer cell lines, including myeloma and leukemia. The compound's ability to modulate apoptosis-related gene expression suggests a mechanism where it promotes programmed cell death in malignant cells .

Table 1: IC50 Values for Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| Myeloma | 22 |

| Leukemia | 57 |

| Natural Killer T-cell | 14.5 |

This table summarizes the inhibitory concentrations required to reduce cell viability by 50%, demonstrating the compound's potency against different cancer types.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound also exhibits anti-inflammatory properties. It has been shown to inhibit matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue remodeling and inflammation . The regulation of MMP-9 activity is crucial in managing inflammatory diseases and cancer metastasis.

Case Studies

- Case Study on Cancer Cell Lines : A study evaluated the effects of this compound on various hematological cancer cell lines. The results demonstrated significant reductions in cell proliferation and increased apoptosis markers, suggesting its potential as a therapeutic agent in oncology .

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines and reduced tissue damage, supporting its role as an anti-inflammatory agent .

特性

IUPAC Name |

6-methoxy-4-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-8(11-2)9-4-7(6)5-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPZNLLEUHICFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560958 | |

| Record name | 6-Methoxy-4-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123506-66-1 | |

| Record name | 6-Methoxy-4-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。